![molecular formula C21H21N3O2S B2987074 N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894010-22-1](/img/structure/B2987074.png)
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide, commonly known as MPTO, is a small molecule inhibitor that has shown promising results in cancer research. It belongs to the class of oxalamide compounds and has been studied extensively for its potential as an anticancer agent.
Mechanism of Action
MPTO acts by inhibiting the activity of the enzyme Topoisomerase IIα, which is involved in DNA replication and repair. By inhibiting this enzyme, MPTO prevents cancer cells from dividing and growing. This mechanism of action makes MPTO a promising candidate for cancer treatment.
Biochemical and Physiological Effects
MPTO has been shown to have a selective toxicity towards cancer cells, meaning that it targets cancer cells while sparing healthy cells. This is due to the higher expression of Topoisomerase IIα in cancer cells compared to healthy cells. MPTO has also been shown to have low toxicity in animal models, making it a potential candidate for clinical trials.
Advantages and Limitations for Lab Experiments
MPTO has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, MPTO has a short half-life and low solubility, which can limit its effectiveness in vivo. In addition, the synthesis of MPTO is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of MPTO. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the efficacy of MPTO in combination with other anticancer agents, such as radiation therapy and chemotherapy. Additionally, further studies are needed to determine the safety and efficacy of MPTO in clinical trials.
Synthesis Methods
MPTO can be synthesized using a multistep process that involves the reaction of various reagents under specific conditions. The synthesis method involves the use of thiazole, amine, and acid reagents to produce the final product. The yield and purity of the compound depend on the reaction conditions and the quality of the reagents used.
Scientific Research Applications
MPTO has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. MPTO has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, MPTO has been studied for its potential to sensitize cancer cells to radiation therapy and chemotherapy.
properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-6-10-17(13-14)24-20(26)19(25)22-12-11-18-15(2)23-21(27-18)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYIUPSCAJECBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.